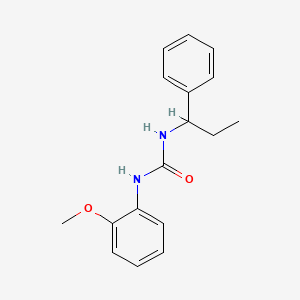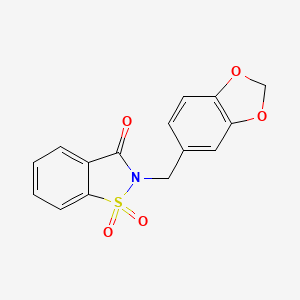amine dihydrochloride](/img/structure/B5485939.png)
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride, also known as MTA, is a synthetic compound that has been extensively studied in scientific research. MTA is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release in the brain. Due to its unique mechanism of action, MTA has been investigated as a potential therapeutic agent for a variety of neurological disorders.
Mécanisme D'action
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride exerts its effects through the inhibition of VMAT2, which is responsible for the packaging of neurotransmitters such as dopamine, norepinephrine, and serotonin into vesicles for release into the synapse. By inhibiting VMAT2, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride reduces the release of these neurotransmitters, leading to a decrease in their activity in the brain.
Biochemical and Physiological Effects:
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has also been shown to increase the activity of antioxidant enzymes, which protect against oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride for lab experiments is its high potency and selectivity for VMAT2 inhibition. This allows for precise control over neurotransmitter release and activity in the brain. However, one limitation of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride is its potential for off-target effects, particularly on other monoamine transporters. Careful dosing and monitoring are necessary to avoid unwanted effects.
Orientations Futures
There are several potential future directions for research on [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride. One area of interest is the development of more selective VMAT2 inhibitors, which could improve the specificity and safety of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride-based therapies. Another area of interest is the investigation of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride as a potential treatment for other neurological disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to fully understand the biochemical and physiological effects of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride, particularly with regard to its effects on BDNF and oxidative stress.
Méthodes De Synthèse
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with morpholine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by treatment of the resulting amine with hydrochloric acid.
Applications De Recherche Scientifique
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been extensively studied in scientific research, primarily for its potential therapeutic applications. [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been investigated as a treatment for Parkinson's disease, depression, and drug addiction. In animal models of Parkinson's disease, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to improve motor function and reduce the loss of dopaminergic neurons. In preclinical studies, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4.2ClH/c1-19-14-10-13(11-15(20-2)16(14)21-3)12-17-4-5-18-6-8-22-9-7-18;;/h10-11,17H,4-9,12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPYEKDFQDBEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5485856.png)

![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5485872.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)
![7-(4-ethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5485892.png)




![1'-{[(2-methoxyethyl)(methyl)amino]acetyl}-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5485931.png)
![N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5485938.png)
![1,3-dimethoxy-2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzene](/img/structure/B5485943.png)
![2-[5-(4-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5485949.png)